molecular formula C15H22O2 B7996685 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one

1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one

Cat. No.: B7996685
M. Wt: 234.33 g/mol
InChI Key: SVZHLBBZNGCYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is an aryl ketone derivative characterized by a propan-1-one backbone substituted with a 4-(isopentyloxy)-3-methylphenyl group. The isopentyloxy (3-methylbutoxy) group introduces steric bulk and lipophilicity, while the 3-methylphenyl substituent enhances electronic effects on the aromatic ring. This compound is structurally analogous to other propan-1-one derivatives studied for their synthetic versatility and biological activities, such as antimicrobial or receptor-binding properties .

Properties

IUPAC Name

1-[3-methyl-4-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-5-14(16)13-6-7-15(12(4)10-13)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHLBBZNGCYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one typically involves the alkylation of 4-hydroxy-3-methylacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Applications References
1-(4-Methoxyphenyl)propan-1-one 4-OCH₃ C₁₀H₁₂O₂ Pale yellow oil; used in coupling reactions
1-(4-Chlorophenyl)propan-1-one 4-Cl C₉H₉ClO Halogenated aryl ketone; moderate coupling yields (67%)
1-(4-(tert-Butyl)phenyl)propan-1-one 4-(C(CH₃)₃) C₁₃H₁₈O High steric bulk; 68% yield in C-O coupling
1-(3,4,5-Trimethoxyphenyl)propan-1-one 3,4,5-(OCH₃)₃ C₁₂H₁₆O₄ Multiple methoxy groups; enhanced solubility
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one 4-(isopentyloxy), 3-CH₃ C₁₅H₂₀O₂ Lipophilic; potential for antimicrobial activity

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., OCH₃ in 1-(4-Methoxyphenyl)propan-1-one) increase aromatic ring electron density, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., Cl in 1-(4-Chlorophenyl)propan-1-one) reduce reactivity at the α-position to the ketone .
  • Steric Effects : Bulky substituents like tert-butyl or isopentyloxy hinder reaction kinetics. For example, 1-(4-(tert-Butyl)phenyl)propan-1-one achieves 68% yield in C-O coupling, slightly lower than less hindered analogs .

Spectroscopic and Physical Properties

  • NMR Shifts :
    • 1-(4-Methoxyphenyl)propan-1-one : OCH₃ proton at δ 3.83 ppm (singlet), aromatic protons at δ 7.91 and 6.89 ppm .
    • Target Compound : Expected downfield shift for isopentyloxy protons (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) due to branching, with aromatic protons near δ 7.0–7.5 ppm .
  • Melting Points : Lipophilic analogs like the target compound are typically oils or low-melting solids, whereas halogenated derivatives (e.g., 1-(4-Chlorophenyl)propan-1-one) may crystallize more readily .

Biological Activity

1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an isopentyloxy group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H22O\text{C}_{15}\text{H}_{22}\text{O}

This compound is characterized by:

  • An aromatic ring with a methyl group at the 3-position.
  • An isopentyloxy substituent at the para position (4-position).

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The isopentyloxy group may enhance its binding affinity, potentially modulating various biochemical pathways. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with receptors, influencing their activity and downstream signaling pathways.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Research has indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the aromatic system may contribute to these effects by interacting with cellular targets involved in cancer progression .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound. Below are notable findings:

StudyFocusFindings
Study A Antimicrobial ActivityIdentified significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 62.5 to 78.12 µg/mL .
Study B Anticancer EffectsDemonstrated that similar compounds induced apoptosis in Hela cells, suggesting potential for cancer therapy .
Study C Mechanistic InsightsInvestigated enzyme inhibition pathways; found that structural modifications influenced binding affinity to target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.